molecular formula C23H21BrClNO B11538199 3-(4-Bromophenyl)-1-(4-chlorophenyl)-3-[(3,4-dimethylphenyl)amino]propan-1-one

3-(4-Bromophenyl)-1-(4-chlorophenyl)-3-[(3,4-dimethylphenyl)amino]propan-1-one

Cat. No.: B11538199
M. Wt: 442.8 g/mol
InChI Key: JWXJONXRLUJVMV-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)-1-(4-chlorophenyl)-3-[(3,4-dimethylphenyl)amino]propan-1-one is an organic compound that belongs to the class of substituted propanones. This compound features a complex structure with multiple aromatic rings and halogen substitutions, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromophenyl)-1-(4-chlorophenyl)-3-[(3,4-dimethylphenyl)amino]propan-1-one typically involves multi-step organic reactions. One common method is the Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into corresponding alcohols or amines.

    Substitution: Halogen substitutions can occur using nucleophilic reagents such as sodium iodide in acetone, leading to the replacement of bromine or chlorine atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)

    Substitution: Sodium iodide (NaI), acetone

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, amines

    Substitution: Iodinated derivatives, other substituted aromatic compounds

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

Biology

In biological research, derivatives of this compound may be studied for their potential biological activities, such as antimicrobial or anticancer properties.

Medicine

In medicinal chemistry, this compound can serve as a lead compound for the development of new pharmaceuticals. Its structural features may be optimized to enhance its therapeutic efficacy and reduce side effects.

Industry

In the industrial sector, this compound may be used in the production of specialty chemicals, dyes, and polymers. Its halogenated aromatic rings provide stability and reactivity, making it suitable for various applications.

Mechanism of Action

The mechanism of action of 3-(4-Bromophenyl)-1-(4-chlorophenyl)-3-[(3,4-dimethylphenyl)amino]propan-1-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved can include inhibition of enzyme activity, receptor binding, or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Bromophenyl)-1-(4-chlorophenyl)-3-[(3,4-dimethylphenyl)amino]propan-1-one
  • 3-(4-Fluorophenyl)-1-(4-chlorophenyl)-3-[(3,4-dimethylphenyl)amino]propan-1-one
  • 3-(4-Bromophenyl)-1-(4-methylphenyl)-3-[(3,4-dimethylphenyl)amino]propan-1-one

Uniqueness

The uniqueness of this compound lies in its specific combination of halogenated aromatic rings and amino substitution. This structure imparts distinct chemical and physical properties, making it suitable for specialized applications in research and industry.

Properties

Molecular Formula

C23H21BrClNO

Molecular Weight

442.8 g/mol

IUPAC Name

3-(4-bromophenyl)-1-(4-chlorophenyl)-3-(3,4-dimethylanilino)propan-1-one

InChI

InChI=1S/C23H21BrClNO/c1-15-3-12-21(13-16(15)2)26-22(17-4-8-19(24)9-5-17)14-23(27)18-6-10-20(25)11-7-18/h3-13,22,26H,14H2,1-2H3

InChI Key

JWXJONXRLUJVMV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(CC(=O)C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Br)C

Origin of Product

United States

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